

filgotinib structural damage inhibition erosion score

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Filgotinib

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Radiographic Efficacy Comparison in MTX-IR RA

The table below summarizes key findings from a Bayesian network meta-analysis that compared **filgotinib** with other JAK inhibitors and adalimumab. The outcomes are based on the change from baseline in radiographic scores at 48 or 52 weeks in patients with an inadequate response to methotrexate (MTX-IR) [1].

Treatment	Dose	Methotrexate Combination	Rank for mTSS Improvement vs. Placebo	Rank for Erosion Score Improvement	Rank for JSN Score Improvement
Filgotinib	200 mg	Yes	1 (Highest probability)	1 (Highest probability)	1 (Highest probability)
Filgotinib	100 mg	Yes	2	2	2
Adalimumab	40 mg	Yes	3	3	3
Baricitinib	4 mg	Yes	4	4	4

Treatment	Dose	Methotrexate Combination	Rank for mTSS Improvement vs. Placebo	Rank for Erosion Score Improvement	Rank for JSN Score Improvement
Upadacitinib	15 mg	Yes	5	5	5
Tofacitinib	5 mg	Yes	6	6	6

> mTSS: Modified Total Sharp Score; JSN: Joint Space Narrowing. > This analysis included five studies (with two additional related publications) totaling 6933 patients. The rankings represent the probability of each treatment being the best for inhibiting radiographic progression [1].

Additional analysis from the FINCH 1 trial suggests that the 200 mg dose of **filgotinib** may uniquely **uncouple** structural progression from clinical disease activity. This means that even in patients with medium or high clinical disease activity, **filgotinib** 200 mg could still significantly inhibit the progression of joint damage compared to placebo [2].

Key Experimental Protocols and Data

For a rigorous assessment, here are the methodologies and contexts for the key data presented.

Network Meta-Analysis Protocol

The comparative data in the table above comes from a systematic literature review and Bayesian network meta-analysis [1].

- **Objective:** To compare the radiographic and clinical efficacy of various JAK inhibitors and adalimumab in patients with MTX-IR RA, in the absence of direct head-to-head trials.
- **Search Strategy:** A systematic search of the PubMed database for papers published between January 2010 and December 2022.
- **Eligibility Criteria:** Included randomized controlled trials (RCTs) evaluating JAK inhibitors (tofacitinib, baricitinib, upadacitinib, **filgotinib**) or adalimumab, all with background MTX.
- **Primary Outcomes:** Change from baseline in mTSS, erosion score, and joint space narrowing (JSN) score at 48/52 weeks.

- **Statistical Analysis:** A Bayesian model was used to calculate the probabilities of each treatment being the most effective.

FINCH 1 Trial: Structural Progression & Disease Activity

The "uncoupling" observation is derived from a post-hoc analysis of the phase 3 FINCH 1 trial [2].

- **Study Design:** A phase 3, randomized, double-blind, active- and placebo-controlled trial.
- **Patient Population:** Adults with active RA and an inadequate response to methotrexate.
- **Interventions:** Patients were randomized to receive **filgotinib** 200 mg (FIL200), **filgotinib** 100 mg (FIL100), adalimumab 40 mg, or placebo, all on a background of stable methotrexate.
- **Key Assessment:** Changes from baseline in mTSS, erosion score, and JSN score were evaluated at 24 weeks, stratified by the level of clinical disease activity (remission, low, medium, or high) achieved at that time point.
- **Finding:** While all treatments showed minimal structural progression in patients who achieved clinical remission or low disease activity, only FIL200 significantly inhibited joint damage compared to placebo in patients with **medium or high disease activity**. This supports the concept of uncoupling clinical symptoms from radiographic damage with this specific treatment [2].

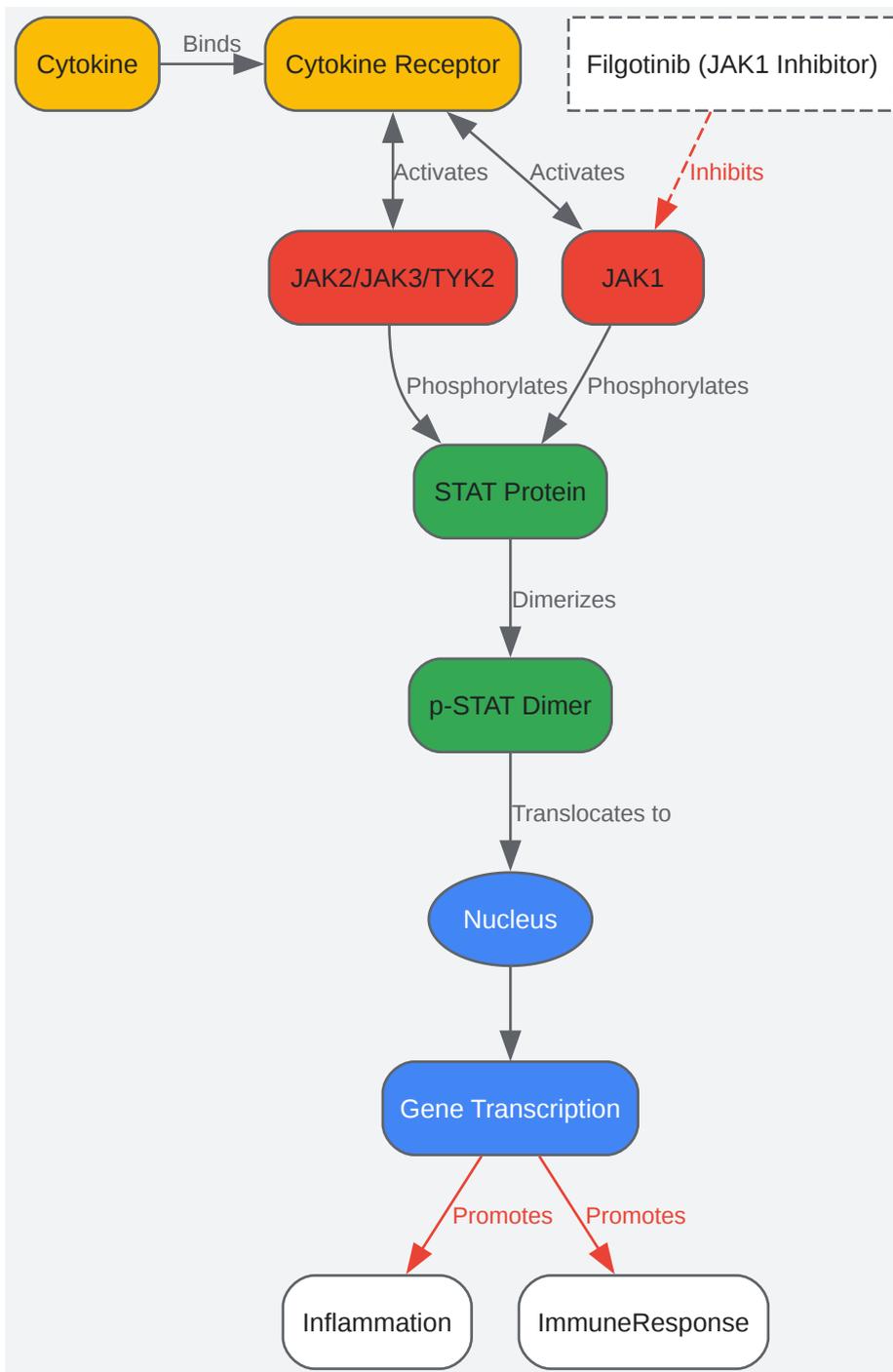
Efficacy in High-Risk Patients

An exploratory analysis of FINCH 1 also evaluated **filgotinib** in patients with poor prognostic factors (PPFs), such as seropositivity, high CRP, high disease activity, and existing bone erosions [3].

- **Finding:** At week 52, **filgotinib** 200 mg plus MTX reduced the progression of joint damage (as measured by mTSS) compared to adalimumab plus MTX, in patients with all four PPFs. This suggests robust efficacy in a patient population at high risk for progressive joint destruction [3].

JAK-STAT Pathway and Drug Mechanism

Filgotinib is a Janus kinase (JAK) 1-preferential inhibitor. The following diagram illustrates the JAK-STAT signaling pathway that it targets.



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This pathway shows how **filgotinib**, by preferentially inhibiting JAK1, modulates the signaling of multiple cytokines involved in RA pathogenesis, leading to reduced inflammation and immune responses [4].

Interpretation Guide for Professionals

- **Clinical vs. Structural Outcomes:** The data highlights the importance of evaluating both clinical remission and radiographic outcomes independently. An "uncoupling" effect can be a significant differentiator for a therapy, offering long-term joint protection even when clinical symptoms are not fully controlled [2].
- **Dose Dependency:** The consistent superiority of the 200 mg dose over the 100 mg dose of **filgotinib** across multiple endpoints indicates a clear dose-response relationship for radiographic inhibition [1] [3].
- **Biomarker Evidence:** Mechanistic studies support the clinical findings. Treatment with **filgotinib** led to a dose-dependent reduction in biomarkers associated with JAK-STAT signaling, inflammation, and notably, **bone resorption** (e.g., CTX-I and NTX-I), as early as 4 weeks [4].

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To cite this document: Smolecule. [filgotinib structural damage inhibition erosion score]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b527994#filgotinib-structural-damage-inhibition-erosion-score>]

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